2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE
Overview
Description
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of bromobenzyl, fluorophenyl, and thienyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-bromobenzyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
- 2-[(3-chlorobenzyl)thio]-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile
- 2-bromo-4-(2-chlorophenyl)-6-phenyl-nicotinonitrile
Uniqueness
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-6-thiophen-2-ylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrFN2S2/c24-17-4-1-3-15(11-17)14-29-23-20(13-26)19(16-6-8-18(25)9-7-16)12-21(27-23)22-5-2-10-28-22/h1-12H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIXHVGNGXGXAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrFN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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